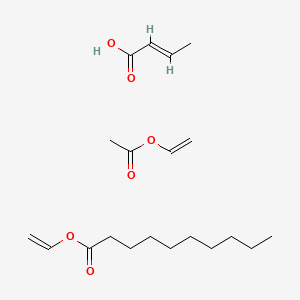

(E)-but-2-enoic acid;ethenyl acetate;ethenyl decanoate

Description

Properties

CAS No. |

58748-38-2 |

|---|---|

Molecular Formula |

C20H34O6 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(E)-but-2-enoic acid;ethenyl acetate;ethenyl decanoate |

InChI |

InChI=1S/C12H22O2.2C4H6O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2;1-3-6-4(2)5;1-2-3-4(5)6/h4H,2-3,5-11H2,1H3;3H,1H2,2H3;2-3H,1H3,(H,5,6)/b;;3-2+ |

InChI Key |

VAIIXUHTYBJVBX-CITOEQSFSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)OC=C.C/C=C/C(=O)O.CC(=O)OC=C |

Canonical SMILES |

CCCCCCCCCC(=O)OC=C.CC=CC(=O)O.CC(=O)OC=C |

Related CAS |

58748-38-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

(E)-but-2-enoic acid

Synthetic Route: (E)-but-2-enoic acid can be synthesized through the oxidation of crotonaldehyde using potassium permanganate or other oxidizing agents.

Reaction Conditions: The reaction typically occurs under acidic or basic conditions at elevated temperatures.

-

Ethenyl acetate

Synthetic Route: Ethenyl acetate is commonly synthesized via the reaction of acetylene with acetic acid in the presence of a zinc acetate catalyst supported on activated carbon.

Reaction Conditions: The reaction is carried out at temperatures between 170-230°C under normal pressure.

-

Ethenyl decanoate

Synthetic Route: Ethenyl decanoate can be synthesized through the esterification of decanoic acid with vinyl alcohol in the presence of a catalyst such as sulfuric acid.

Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate ester formation.

Industrial Production Methods

(E)-but-2-enoic acid: Industrial production involves the catalytic oxidation of crotonaldehyde.

Ethenyl acetate: Industrially produced via the acetylene method or the ethylene gas phase method using palladium catalysts.

Ethenyl decanoate: Produced through esterification processes in batch reactors with solid catalysts like Amberlyst 15.

Chemical Reactions Analysis

Types of Reactions

-

(E)-but-2-enoic acid

Oxidation: Can be oxidized to form butanoic acid.

Reduction: Can be reduced to but-2-en-1-ol.

Substitution: Undergoes nucleophilic substitution reactions with halogens.

-

Ethenyl acetate

-

Ethenyl decanoate

Esterification: Reacts with alcohols to form different esters.

Hydrolysis: Hydrolyzed to decanoic acid and vinyl alcohol.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Zinc acetate, palladium, sulfuric acid.

Major Products

(E)-but-2-enoic acid: Butanoic acid, but-2-en-1-ol.

Ethenyl acetate: Polyvinyl acetate, acetic acid.

Ethenyl decanoate: Decanoic acid, various esters.

Scientific Research Applications

Chemical Industry

- Polymer Production : Ethenyl acetate is a primary monomer for producing polyvinyl acetate (PVA), which has applications in adhesives, paints, and coatings. The polymerization of ethenyl acetate can be initiated through free radicals or other catalytic methods to create various copolymers that enhance the properties of materials used in construction and packaging.

- Synthesis of Fine Chemicals : (E)-but-2-enoic acid serves as a precursor for synthesizing fine chemicals and pharmaceuticals. Its reactivity allows it to participate in various chemical transformations, including Diels-Alder reactions and Michael additions, leading to the formation of complex organic molecules .

Pharmaceutical Applications

- Drug Development : The reactivity of (E)-but-2-enoic acid makes it a valuable intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of β-amino acids through asymmetric aza-Michael addition reactions, which are crucial for developing new pharmaceuticals .

- Topical Formulations : Ethenyl acetate is often included in topical formulations due to its solvent properties that enhance the penetration of active ingredients into the skin . Its role as a carrier solvent facilitates better bioavailability of drugs applied dermally.

Food Industry

- Flavoring Agents : Ethenyl decanoate is used as a flavoring agent due to its fruity aroma. It can be found in various food products where it contributes to flavor profiles . The compound's stability under heat makes it suitable for use in baked goods and confectionery.

Cosmetic Formulations

- Emulsifiers and Stabilizers : Ethenyl acetate is utilized as an emulsifier in cosmetic formulations. Its ability to stabilize emulsions allows for the creation of creams and lotions that maintain their texture and efficacy over time .

Case Study 1: Polymerization of Ethenyl Acetate

A study demonstrated the effective polymerization of ethenyl acetate using a dual catalyst system that improved yield and selectivity. The resulting polyvinyl acetate exhibited enhanced adhesive properties suitable for construction materials .

Case Study 2: Asymmetric Synthesis Using (E)-But-2-enoic Acid

Research on the asymmetric aza-Michael addition involving (E)-but-2-enoic acid showed that using chiral catalysts could yield β-amino acids with high enantioselectivity (up to 97% ee). This method presents a viable route for synthesizing compounds with potential pharmaceutical applications .

Data Tables

Mechanism of Action

(E)-but-2-enoic acid

Mechanism: Acts as a carboxylic acid, participating in acid-base reactions and forming esters and amides.

Molecular Targets: Reacts with nucleophiles and electrophiles in organic synthesis.

Ethenyl acetate

Mechanism: Undergoes polymerization and hydrolysis reactions.

Molecular Targets: Vinyl group participates in radical polymerization, while the ester group undergoes hydrolysis.

Ethenyl decanoate

Mechanism: Esterification and hydrolysis reactions.

Molecular Targets: Ester group reacts with alcohols and water.

Comparison with Similar Compounds

(E)-but-2-enoic Acid

(E)-but-2-enoic acid, also known as trans-crotonic acid, is an α,β-unsaturated carboxylic acid with the molecular formula C₄H₆O₂ (CAS 107-93-7). It is a structural isomer of cis-crotonic acid and is characterized by a conjugated double bond, which enhances its reactivity in polymerization and addition reactions. It is widely used as a precursor in synthesizing copolymers and pharmaceutical intermediates .

Ethenyl Acetate (Vinyl Acetate)

Ethenyl acetate (CAS 108-05-4, C₄H₆O₂) is a vinyl ester of acetic acid. It is a volatile, colorless liquid (boiling point: 72.8°C) with a pungent odor . As a monomer, it is a key component in producing polyvinyl acetate (PVA), which is used in adhesives, coatings, and textiles. The global market for ethenyl acetate is driven by demand in emerging economies and bio-based production trends .

Ethenyl Decanoate

Ethenyl decanoate (CAS 4704-31-8, C₁₂H₂₂O₂) is a long-chain vinyl ester derived from decanoic acid. Its higher molecular weight and hydrophobic nature make it suitable as a pharmaceutical intermediate and a component in specialty polymers. It is less water-soluble compared to shorter-chain vinyl esters like ethenyl acetate .

Comparison with Similar Compounds

Structural and Functional Analogues

(E)-but-2-enoic acid is structurally analogous to other α,β-unsaturated acids like acrylic acid (propenoic acid) and methacrylic acid. However, its trans-configuration and methyl substitution at the β-position differentiate its reactivity. For example, (E)-but-2-enoic acid forms copolymers with ethenyl acetate and crotonates (e.g., VA/crotonates copolymers), enhancing thermal stability in adhesives .

Ethenyl acetate shares functional similarities with vinyl propionate and vinyl neodecanoate. However, its shorter chain length results in lower hydrophobicity compared to ethenyl decanoate. This property makes ethenyl acetate more suitable for water-based adhesives, whereas ethenyl decanoate is preferred in hydrophobic coatings .

Ethenyl decanoate is analogous to vinyl stearate (C₁₈ ester), but its intermediate chain length balances solubility in organic solvents and compatibility with hydrophobic matrices.

Physical Properties

Research Findings and Industrial Relevance

- Ethenyl acetate copolymers with crotonates (e.g., VA/crotonates/neodecanoate) are patented for their film-forming and antistatic properties in cosmetics .

- Ethenyl decanoate is utilized in synthesizing high-purity pharmaceutical intermediates, leveraging its stability under controlled conditions .

Biological Activity

The compounds (E)-but-2-enoic acid (also known as trans-2-butenoic acid), ethenyl acetate, and ethenyl decanoate are part of a class of organic compounds that exhibit various biological activities. This article aims to explore their biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- (E)-but-2-enoic acid : This compound is a simple unsaturated carboxylic acid with the formula CHO. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

- Ethenyl acetate : An ester formed from acetic acid and vinyl alcohol, it has the formula CHO. It is commonly used in the production of polymers and as a solvent.

- Ethenyl decanoate : This compound is an ester derived from decanoic acid and vinyl alcohol, with the formula CHO. It is noted for its use in flavoring and fragrance applications.

Antimicrobial Properties

Research indicates that (E)-but-2-enoic acid exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, suggesting potential applications in food preservation and pharmaceutical formulations .

Antioxidant Activity

Ethenyl acetate has been shown to possess antioxidant properties. In vitro assays reveal that it can scavenge free radicals, which are implicated in oxidative stress-related diseases. This property may contribute to its potential health benefits, including anti-inflammatory effects .

Insect Attractant

Ethenyl decanoate has been identified as a volatile compound that attracts certain insect species. Its role as a semiochemical highlights its importance in ecological interactions, particularly in pollination processes. Field studies have confirmed its effectiveness in attracting pollinators such as bees and beetles .

- Inhibition of Bacterial Growth : The antimicrobial activity of (E)-but-2-enoic acid is believed to arise from its ability to disrupt bacterial cell membranes and interfere with metabolic processes. This mechanism is supported by studies demonstrating reduced membrane integrity in treated bacteria .

- Antioxidative Mechanisms : The antioxidative effects of ethenyl acetate are attributed to its capacity to donate electrons to free radicals, thus neutralizing them before they can cause cellular damage. This action is critical in preventing oxidative damage associated with chronic diseases .

- Pollinator Attraction : The attraction of insects by ethenyl decanoate is thought to be mediated through olfactory receptors that respond to specific volatile organic compounds. Laboratory bioassays have shown that this compound can elicit significant behavioral responses from target insect species .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (E)-but-2-enoic acid involved testing various concentrations against common foodborne pathogens. Results indicated a dose-dependent inhibition of bacterial growth, with notable effects at concentrations as low as 0.5% .

| Concentration (%) | Inhibition Zone (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 1.5 | 20 |

Case Study 2: Antioxidant Capacity

In vitro assays measuring the DPPH radical scavenging activity of ethenyl acetate showed significant antioxidant capacity compared to control substances.

| Sample | Scavenging Activity (%) |

|---|---|

| Ethenyl Acetate | 72 |

| Ascorbic Acid | 85 |

| Control | 10 |

Case Study 3: Pollinator Attraction

Field experiments involving ethenyl decanoate demonstrated its effectiveness in increasing pollinator visits to flowering plants compared to control sites without this compound.

Q & A

Q. How can researchers design experiments to synthesize copolymers of (E)-but-2-enoic acid and ethenyl acetate?

- Methodological Answer: Copolymer synthesis requires optimizing monomer ratios (e.g., 1:1 for poly(vinyl acetate-co-crotonic acid)) and reaction conditions. Radical polymerization is commonly employed using initiators like azobisisobutyronitrile (AIBN) at 60–80°C. Monitor reaction kinetics via Fourier-transform infrared spectroscopy (FTIR) to track vinyl group consumption (C=C stretching at 1630–1680 cm⁻¹) and confirm crosslinking . Post-synthesis, characterize thermal stability via thermogravimetric analysis (TGA), noting decomposition temperatures (e.g., ~200–300°C for crotonic acid-based copolymers).

Q. What spectroscopic techniques are essential for characterizing ethenyl decanoate?

- Methodological Answer: Use nuclear magnetic resonance (NMR) to resolve structural features:

- ¹H NMR: Ethenyl protons appear as doublets at δ 4.8–5.2 ppm (J = 6–8 Hz), while the decanoate chain shows methylene protons at δ 1.2–1.4 ppm and terminal CH₃ at δ 0.9 ppm.

- ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 170–175 ppm. Confirm purity via gas chromatography-mass spectrometry (GC-MS), identifying molecular ions at m/z 198 (C₁₂H₂₂O₂) .

Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds like (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid?

- Methodological Answer: Discrepancies often arise from stereochemistry or assay conditions. For example, the (Z)-isomer may exhibit higher receptor binding affinity than the (E)-isomer due to spatial alignment of functional groups. Validate activity via:

- Dose-response curves across multiple cell lines.

- Molecular docking simulations (e.g., AutoDock Vina) to compare binding modes of isomers .

Advanced Research Questions

Q. What strategies optimize the design of amphiphilic copolymers using (E)-but-2-enoic acid for drug delivery?

- Methodological Answer: Balance hydrophilic (crotonic acid) and hydrophobic (ethenyl acetate) segments to achieve critical micelle concentrations (CMC) < 1 mg/mL. For pH-responsive systems, incorporate >20 mol% crotonic acid to enable carboxylate ionization (pKa ~4.7). Assess drug-loading efficiency using dynamic light scattering (DLS) and in vitro release profiles at pH 5.0 (lysosomal) vs. 7.4 (physiological) .

Q. How can researchers analyze the environmental persistence of ethenyl decanoate and its degradation byproducts?

- Methodological Answer: Conduct accelerated degradation studies under UV light (254 nm) or with TiO₂ photocatalysts. Monitor via:

Q. What computational methods predict structure-activity relationships (SAR) for (E)-but-2-enoic acid derivatives in enzyme inhibition?

- Methodological Answer: Combine quantum mechanics/molecular mechanics (QM/MM) to model interactions with target enzymes (e.g., cyclooxygenase-2). Key steps:

- Density functional theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular dynamics (MD): Simulate ligand-enzyme binding over 100 ns trajectories.

Validate predictions with in vitro enzyme assays (IC₅₀ values) .

Data Contradiction Analysis

Q. Why do reported melting points vary for ethenyl acetate copolymers?

- Methodological Answer: Variations arise from differences in crystallinity and comonomer distribution. For poly(vinyl acetate-co-crotonic acid), melting points range from 80–120°C depending on:

- Tacticity: Syndiotactic sequences increase Tm.

- Crosslinking density: Higher crosslinking reduces crystallinity.

Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) to standardize measurements .

Comparative Structural Analysis

Q. How do structural modifications in ethenyl decanoate analogs influence their physicochemical properties?

- Methodological Answer: Compare analogs using the following framework:

Experimental Design Tables

Q. Key Parameters for Synthesizing (E)-But-2-enoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.